N~4~-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE
Overview
Description
N~4~-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxyaniline to obtain 4-bromo-2-(4-methoxyphenyl)aniline. This intermediate is then subjected to a cyclization reaction with isatoic anhydride to form the quinazoline core. The final step involves the coupling of the quinazoline derivative with isonicotinoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and sodium azide (NaN~3~) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-amino derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
N~4~-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinazoline core is crucial for its binding affinity and specificity. Additionally, the presence of the bromine atom and methoxy group enhances its ability to interact with hydrophobic pockets within the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[6-CHLORO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE
- N~4~-[6-FLUORO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE
- N~4~-[6-IODO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE
Uniqueness
N~4~-[6-BROMO-2-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ISONICOTINAMIDE is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the methoxy group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[6-bromo-2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-29-16-5-2-13(3-6-16)19-24-18-7-4-15(22)12-17(18)21(28)26(19)25-20(27)14-8-10-23-11-9-14/h2-12,19,24H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPMMLNZNNVPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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